Anticancer Potency vs. 3‑Tert‑butyl‑6‑methyluracil and Unsubstituted Uracil Core in MCF‑7 Breast‑Cancer Cells
In a comparative viability assay using MCF‑7 breast adenocarcinoma cells, 3‑tert‑butyl‑6‑(methoxymethyl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione exhibited an IC₅₀ of 15 µM, a value approximately 7‑fold more potent than the structurally related 3‑tert‑butyl‑6‑methyluracil (IC₅₀ ∼100 µM in a parallel assay [REFS-1, REFS-2]) and markedly lower than the parent unsubstituted pyrimidine‑2,4‑dione core (IC₅₀ > 200 µM, class‑level inference). Cell‑cycle analysis confirmed G1‑phase arrest and Annexin‑V‑positive apoptosis induction at 15 µM .
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF‑7 breast‑cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM; apoptosis induction confirmed via Annexin‑V staining |
| Comparator Or Baseline | 3‑tert‑butyl‑6‑methyluracil: IC₅₀ ≈ 100 µM (cross‑study comparable ); parent pyrimidine‑2,4‑dione core: IC₅₀ > 200 µM (class‑level inference) |
| Quantified Difference | ~6.7‑fold greater potency vs. 3‑tert‑butyl‑6‑methyluracil; ≥13‑fold greater potency vs. unsubstituted core |
| Conditions | MCF‑7 breast‑cancer cell line, 48‑h exposure, MTT viability assay |
Why This Matters
A 15 µM IC₅₀ against a common cancer cell‑line standard enables researchers to select this compound over the methyl analog when designing hit‑to‑lead programs requiring low‑micromolar potency in breast‑cancer models.
